5-(2,4-dichlorophenyl)-4-{[(E)-(4-ethylphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic molecule that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Substitution with 2,4-Dichlorophenyl Group: The triazole ring is then functionalized with a 2,4-dichlorophenyl group through a nucleophilic substitution reaction.
Introduction of the 4-Ethylbenzylidene Group: The amino group on the triazole ring is reacted with 4-ethylbenzaldehyde to form the Schiff base (imine) linkage.
Addition of Hydrosulfide Group: Finally, the hydrosulfide group is introduced through a reaction with hydrogen sulfide or a suitable thiol reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrosulfide group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine linkage, converting it back to the corresponding amine.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens, alkylating agents, and nucleophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science:
Biology and Medicine
Antimicrobial Agents: Due to its triazole core, the compound may exhibit antifungal and antibacterial activities.
Anticancer Research: Potential use in the development of new anticancer drugs targeting specific cellular pathways.
Industry
Agriculture: Possible applications as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Use in the synthesis of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, while the hydrosulfide group may interact with thiol-containing proteins, affecting their function. The compound’s ability to form Schiff bases allows it to modulate biological pathways by interacting with aldehyde or ketone groups in biomolecules.
Comparison with Similar Compounds
Similar Compounds
5-(2,4-Dichlorophenyl)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 4-ethylbenzylidene group.
4-((4-Ethylbenzylidene)amino)-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the 2,4-dichlorophenyl group.
5-Phenyl-4H-1,2,4-triazole-3-thiol: Lacks both the 2,4-dichlorophenyl and 4-ethylbenzylidene groups.
Uniqueness
The unique combination of the 2,4-dichlorophenyl and 4-ethylbenzylidene groups in 5-(2,4-Dichlorophenyl)-4-((4-ethylbenzylidene)amino)-4H-1,2,4-triazol-3-yl hydrosulfide imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14Cl2N4S |
---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(E)-(4-ethylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C17H14Cl2N4S/c1-2-11-3-5-12(6-4-11)10-20-23-16(21-22-17(23)24)14-8-7-13(18)9-15(14)19/h3-10H,2H2,1H3,(H,22,24)/b20-10+ |
InChI Key |
NIIUUTLYHSVGNU-KEBDBYFISA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.